Conorphone hydrochloride

Postoperative Pain Analgesic Clinical Trial Mixed Agonist-Antagonist

Conorphone hydrochloride (USAN; also known as conorfone, codorphone, TR-5109) is a semi-synthetic morphinan-derived opioid analgesic that was never commercialized but has been extensively profiled in preclinical and early clinical research. It is structurally an analogue of hydrocodone, differing by the presence of an 8β-ethyl substituent and an N-cyclopropylmethyl group on the morphinan-6-one scaffold.

Molecular Formula C23H30ClNO3
Molecular Weight 403.9 g/mol
CAS No. 70865-14-4
Cat. No. B1239395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConorphone hydrochloride
CAS70865-14-4
Synonymscodorphone
codorphone hydrochloride
conorphone
TR 5109
TR-5109
TR5109
Molecular FormulaC23H30ClNO3
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl
InChIInChI=1S/C23H29NO3.ClH/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23;/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3;1H/t14-,16+,19-,22-,23-;/m0./s1
InChIKeyCKEXIRBGGMFWOA-AVQDSJIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conorphone Hydrochloride (CAS 70865-14-4): Opioid Analgesic Compound Overview for Research Procurement


Conorphone hydrochloride (USAN; also known as conorfone, codorphone, TR-5109) is a semi-synthetic morphinan-derived opioid analgesic that was never commercialized but has been extensively profiled in preclinical and early clinical research [1]. It is structurally an analogue of hydrocodone, differing by the presence of an 8β-ethyl substituent and an N-cyclopropylmethyl group on the morphinan-6-one scaffold [1]. These modifications confer a mixed agonist-antagonist pharmacological profile at the μ-opioid receptor (MOR), placing it in a distinct mechanistic class from full MOR agonists such as morphine and codeine [1]. In animal models, conorphone demonstrated analgesic activity comparable to that of morphine while exhibiting a reduced physical dependence liability, a combination that motivated clinical evaluation for postoperative pain management [2].

Why Conorphone Hydrochloride Cannot Be Assumed Interchangeable with Codeine, Hydrocodone, or Morphine


Although conorphone hydrochloride shares the morphinan nucleus with codeine, hydrocodone, and morphine, its unique substitution pattern—specifically the combination of an 8β-ethyl group and an N-cyclopropylmethyl moiety—produces a mixed μ-opioid receptor agonist-antagonist profile rather than the pure agonist activity of its structural congeners [1]. This mechanistic divergence translates into empirically observed differences in both clinical efficacy-to-side-effect ratios and physical dependence liability that preclude simple therapeutic or experimental substitution [2][3]. For instance, conorphone's antagonist component confers a ceiling effect on respiratory depression and a markedly attenuated primary dependence signal relative to full agonists, features that have direct consequences for selecting the appropriate compound in pain research models or reference-standard applications [3].

Quantitative Differentiation of Conorphone Hydrochloride Relative to Key Analogs and Alternatives


Clinical Analgesic Efficacy and Side-Effect Profile of Conorphone vs. Codeine in Postoperative Dental Pain

In a prospective, single-crossover clinical trial in the oral surgery model, conorphone at 20 mg produced analgesic efficacy comparable to codeine 60 mg, as measured by standard pain-intensity and pain-relief indices, while conorphone 40 mg produced excessive side effects (83% incidence; 25/30 subjects) [1]. Both conorphone doses and codeine 60 mg were statistically superior to codeine 30 mg [1]. The 20 mg conorphone dose exhibited a side-effect profile similar to codeine 60 mg, except for a greater incidence of drowsiness with conorphone [1].

Postoperative Pain Analgesic Clinical Trial Mixed Agonist-Antagonist

Absence of Primary Physical Dependence with Conorphone vs. Butorphanol, Nalbuphine, and Pentazocine in Rat Infusion Model

Using a chronic intraperitoneal infusion paradigm in rats, conorphone (codorphone) was directly compared with butorphanol, nalbuphine, and pentazocine for primary physical dependence induction [1]. Butorphanol, nalbuphine, and pentazocine all produced a mild but detectable withdrawal syndrome upon abrupt cessation, whereas conorphone and TR5400 did not induce primary dependence [1]. When administered to chronic-morphinized rats, conorphone precipitated a withdrawal syndrome comparable in intensity to that of naloxone, confirming its antagonist character at the MOR [1]. This dependence-free profile is further corroborated by the NIDA monograph, which notes “lack of addiction liability” and states that analgesic activity was “in the range of morphine & pentazocine but with no physical dependence caused in rats” [2].

Physical Dependence Liability Opioid Safety Pharmacology Mixed Agonist-Antagonist

Cardioprotective and Antiarrhythmic Effects of Conorphone in Rat Myocardial Infarction Model vs. Untreated Controls

In a rat model of acute myocardial infarction induced by left anterior descending coronary artery ligation, conorphone at 3.1 mg/kg significantly reduced ultrastructural markers of cellular damage in myocardial tissue adjacent to the infarct zone compared to untreated controls [1]. The same study reports that conorphone demonstrated antiarrhythmic activity in rats with coronary-ligation-induced arrhythmias [1]. The authors specifically frame conorphone as a pharmacological alternative to morphine for cardiac pain, noting that conorphone lacks the cardiovascular side effects associated with morphine and that meperidine is inadequate due to its anticholinergic and narcotic profiles [1]. This cardioprotective differentiation from morphine—the historical standard of care in myocardial infarction pain—is supported by a separate electrophysiology study comparing morphine, naloxone, and conorphone on cardiac Purkinje fibers [2].

Myocardial Infarction Cardioprotection Antiarrhythmic

Structural Differentiation: 8β-Ethyl and N-Cyclopropylmethyl Modifications Confer Mixed MOR Agonist-Antagonist Activity Absent in Hydrocodone

Conorphone differs from hydrocodone by two key structural modifications on the morphinan-6-one core: (1) an 8β-ethyl substituent replacing the 8β-hydrogen, and (2) an N-cyclopropylmethyl group replacing the N-methyl group [1]. The N-cyclopropylmethyl substitution is a well-established structural determinant for converting pure MOR agonists into mixed agonist-antagonists or pure antagonists (as exemplified by naltrexone and naloxone, which bear N-cyclopropylmethyl and N-allyl groups, respectively) [1]. Concurrently, the 8β-ethyl group introduces steric bulk that alters ligand-receptor interaction dynamics at the orthosteric binding pocket [1]. Together, these modifications produce a mixed agonist-antagonist profile at the μ-opioid receptor, in contrast to the pure agonist activity of hydrocodone and codeine [1][2]. The MeSH record explicitly maps conorphone as a hydrocodone analogue with these distinguishing substitutions and notes its mixed agonist-antagonist classification [2].

Structure-Activity Relationship Opioid Receptor Pharmacology Morphinan Scaffold

Research and Procurement Application Scenarios for Conorphone Hydrochloride Based on Quantitative Differentiation Evidence


Reference Compound for Mixed Agonist-Antagonist MOR Pharmacology in Structure-Activity Relationship (SAR) Studies

Conorphone hydrochloride serves as a valuable reference standard in opioid SAR programs investigating the transition from pure MOR agonism to mixed agonist-antagonism on the morphinan-6-one scaffold. The defined structural differences from hydrocodone (8β-ethyl and N-cyclopropylmethyl) provide a well-characterized benchmark for evaluating novel substituent combinations [1]. Its documented mixed agonist-antagonist activity and the availability of direct preclinical comparator data against butorphanol, nalbuphine, and pentazocine in dependence-liability assays [2] make it a uniquely informative control for programs aiming to decouple analgesic efficacy from physical dependence potential. Procurement of conorphone hydrochloride is indicated when a morphinan-based mixed agonist-antagonist with published, cross-comparable dependence data is required.

Positive Control in Physical Dependence Liability Screening Panels

In preclinical abuse-liability or physical-dependence screening programs, conorphone hydrochloride occupies a distinct positive-control niche: it is one of very few compounds that (a) produces morphine-range analgesia, (b) lacks primary physical dependence in the rat infusion model, and (c) robustly precipitates withdrawal in morphine-dependent animals [1][2]. This profile contrasts with butorphanol, nalbuphine, and pentazocine, all of which demonstrate detectable primary dependence under identical experimental conditions [1]. For screening laboratories that require a reference compound demonstrating 'analgesia without primary dependence,' conorphone is the best-documented option within the morphinan class.

Opioid Analgesia Research in Myocardial Ischemia Models

For research programs investigating opioid analgesia specifically in the context of acute myocardial infarction, conorphone hydrochloride is differentiated from morphine by its combined analgesic, antiarrhythmic, and cardioprotective profile without the cardiovascular side effects that limit morphine's utility in this setting [1]. The rat coronary ligation study provides direct evidence that conorphone at 3.1 mg/kg attenuates ultrastructural damage in peri-infarct myocardium [1], and the Purkinje fiber electrophysiology study provides head-to-head cardiac electrophysiology data against both morphine and naloxone [2]. Researchers requiring an opioid analgesic with a non-morphine cardiovascular safety signal for ischemia-reperfusion or myocardial infarction models should prioritize conorphone hydrochloride over standard MOR full agonists.

Calibration of Clinical Analgesic Assays with Codeine-Equivalent Benchmarking

The Dionne et al. (1984) clinical trial provides a directly translatable human dose benchmark: 20 mg oral conorphone hydrochloride yields analgesia comparable to 60 mg codeine in the dental pain model [1]. For clinical research organizations or CROs designing proof-of-concept analgesic studies with novel mixed agonist-antagonists, this dose-equivalence data enables conorphone to serve as a calibrated reference arm or as a dose-selection guide [1]. The study also establishes the tolerability ceiling at the 40 mg dose level (83% adverse event rate), defining the therapeutic window boundary [1]. This human benchmarking is not available for many other unmarketed morphinan-based mixed agonist-antagonists.

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